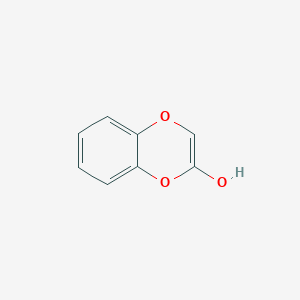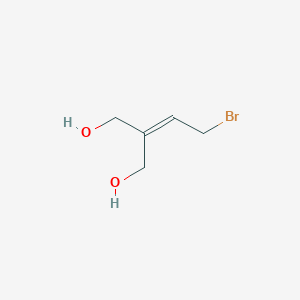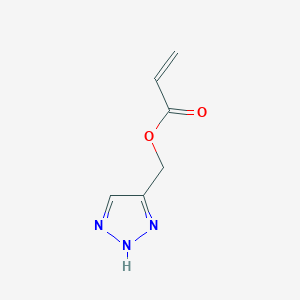
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts them with high chemical stability, aromatic character, and strong dipole moments, making them valuable in diverse scientific research and industrial applications .
Méthodes De Préparation
. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a polar solvent such as dimethyl sulfoxide (DMSO).
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is esterified with prop-2-enoic acid to yield (2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate.
Industrial production methods often involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and catalyst concentration .
Analyse Des Réactions Chimiques
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents, appropriate catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s strong dipole moment and hydrogen bonding ability contribute to its binding affinity and specificity . Additionally, the ester group in the molecule can undergo hydrolysis, releasing the active triazole moiety, which then exerts its effects on the target molecules .
Comparaison Avec Des Composés Similaires
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit slightly different chemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the ester group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
779354-77-7 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2H-triazol-4-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H7N3O2/c1-2-6(10)11-4-5-3-7-9-8-5/h2-3H,1,4H2,(H,7,8,9) |
Clé InChI |
KHJJMRYJMWPVKF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
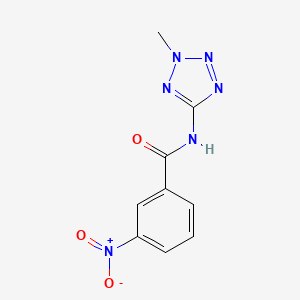
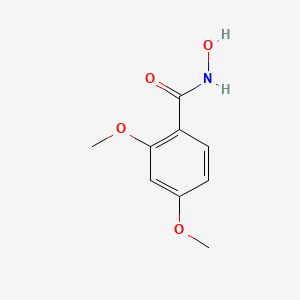
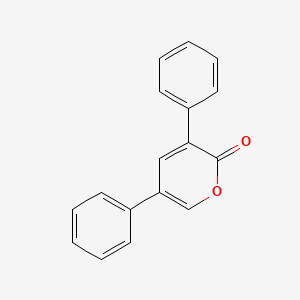
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

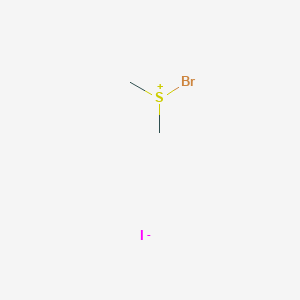
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
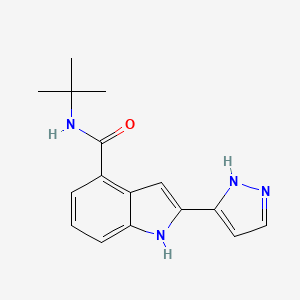
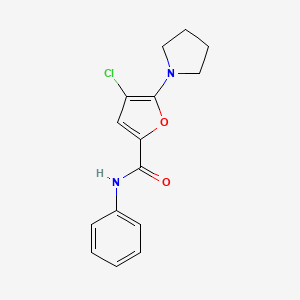
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
